molecular formula C27H28N4O3S B2379843 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 896702-20-8

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

カタログ番号: B2379843
CAS番号: 896702-20-8
分子量: 488.61
InChIキー: AGQDNMMZZJUXNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazolinone-acetamide family, characterized by a 4-oxoquinazolin-2-yl core substituted with a benzyl group at position 3 and a piperidin moiety at position 4. The sulfanyl-acetamide side chain is further functionalized with a furan-2-ylmethyl group.

特性

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c32-25(28-17-22-10-7-15-34-22)19-35-27-29-24-12-11-21(30-13-5-2-6-14-30)16-23(24)26(33)31(27)18-20-8-3-1-4-9-20/h1,3-4,7-12,15-16H,2,5-6,13-14,17-19H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDNMMZZJUXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the benzyl group. The final steps involve the addition of the sulfanyl and acetamide groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone or piperidine rings, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or furan rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

科学的研究の応用

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone and piperidine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Key Analogues and Their Features

Compound Name (IUPAC) Core Structure Substituents Molecular Formula Biological Target/Activity Synthesis Yield Key Features
Target Compound Quinazolinone 3-benzyl, 6-piperidin, sulfanyl-acetamide-furan C₃₂H₃₂N₄O₃S Not specified N/A High lipophilicity (piperidin, benzyl), conformational flexibility (furan)
SirReal2 Pyrimidin-thiazole 4,6-dimethylpyrimidin, naphthalen-1-ylmethyl-thiazole C₂₂H₂₀N₄OS₂ SIRT2 inhibitor N/A Bulky substituents (naphthalene), SIRT2 inhibition
OSMI-1 Quinoline-sulfonamide Formylphenyl, thiophen-2-ylmethyl C₂₈H₂₅N₃O₆S₂ O-GlcNAcase inhibitor Multi-step synthesis Sulfonamide group, dual heterocycles (furan, thiophene)
2-[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide Quinazolinone 4-bromophenyl, 4-ethylphenyl C₂₄H₂₀BrN₃O₂S Not specified N/A Halogen substituent (Br), ethylphenyl for enhanced binding

Structural Differentiation

  • Core Modifications: The target compound’s quinazolinone core is shared with other analogues (e.g., bromophenyl-quinazolinone in ), but its 6-piperidin substitution is unique. SirReal2 employs a pyrimidin-thiazole core, enabling distinct target interactions.
  • Substituent Effects: The benzyl group (target) vs. bromophenyl () or naphthalene (SirReal2) influences π-π stacking and hydrophobicity. The furan-2-ylmethyl side chain (target) introduces conformational flexibility, as observed in N-benzyl-N-(furan-2-ylmethyl)acetamide, which exhibits cis-trans rotational equilibria in solution . This contrasts with OSMI-1’s rigid thiophene and quinoline groups . Piperidin vs. Thiazole: The 6-piperidin group in the target may enhance solubility in basic environments compared to SirReal2’s thiazole ring, which contributes to steric bulk.

Crystallographic and Validation Methods

Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement) . The target’s piperidin and furan groups may introduce challenges in crystallography due to rotational flexibility, necessitating advanced DFT or NMR conformational analysis .

生物活性

The compound 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a quinazoline core, piperidine moiety, and various functional groups, suggest a diverse range of pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.

Structural Characteristics

This compound is characterized by the following structural components:

  • Quinazoline Core : Known for its diverse pharmacological profiles, including anticancer and antimicrobial activities.
  • Piperidine Moiety : Often associated with enhanced bioactivity and binding affinity to biological targets.
  • Sulfanyl Group : May contribute to the compound's reactivity and interaction with various enzymes.
  • Furan Substituent : Known for its role in enhancing lipophilicity and bioavailability.

Molecular Formula

The molecular formula of the compound is C26H28N6O2SC_{26}H_{28}N_{6}O_{2}S with a molecular weight of approximately 488.61 g/mol.

Structural Representation

The structural representation can be summarized as follows:

InChI Key DYCSKHKXMFWNNU UHFFFAOYSA N\text{InChI Key DYCSKHKXMFWNNU UHFFFAOYSA N}

The primary mechanism of action for this compound appears to involve the inhibition of cytochrome P450 enzymes, particularly CYP3A4. By binding to the active site of these enzymes, it can prevent the metabolism of various drugs, thereby increasing their bioavailability. This property is particularly relevant in pharmacotherapy where drug interactions must be carefully managed.

Anticancer Activity

Preliminary studies indicate that compounds similar to this one exhibit significant inhibitory effects on cancer cell proliferation. For instance, quinazoline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The potential anticancer activity can be attributed to:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazoline derivatives are known for their efficacy against a range of bacterial and fungal pathogens. Studies have shown that compounds with similar functionalities exhibit:

  • Broad-Spectrum Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Inhibitory effects on various fungal species.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AnticancerSignificant inhibition of cancer cell lines (IC50 values ranging from 0.20 μM to 0.70 μM)
AntimicrobialEffective against multiple bacterial strains with MIC values between 10.7–21.4 μmol/mL

Case Study: CYP3A4 Inhibition

In a detailed study examining the inhibitory effects on CYP3A4, it was found that:

  • The compound demonstrated a competitive inhibition pattern.
  • Binding affinity was assessed using molecular docking studies, revealing strong interactions with key amino acid residues in the enzyme's active site.

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Antimicrobial Treatments : As a candidate for addressing resistant bacterial strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。